molecular formula C19H23NO3S B6540997 2,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-59-8

2,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540997
CAS No.: 1058459-59-8
M. Wt: 345.5 g/mol
InChI Key: BJVDYZXKTATWDP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with two methoxy groups at positions 2 and 4, and a cyclopentyl ring substituted with a thiophen-2-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophen-2-yl group is then introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, with careful control of reaction conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might be used in drug discovery programs to develop new treatments for diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to produce its effects. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,4-Dimethoxybenzamide: : Similar structure but lacks the cyclopentyl and thiophen-2-yl groups.

  • N-Benzyl-2,4-dimethoxybenzamide: : Similar structure but with a benzyl group instead of the cyclopentyl group.

  • 2,4-Dimethoxy-N-(cyclopentylmethyl)benzamide: : Similar structure but without the thiophen-2-yl group.

Uniqueness

2,4-Dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is unique due to the presence of both the methoxy groups and the thiophen-2-yl group on the cyclopentyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-14-7-8-15(16(12-14)23-2)18(21)20-13-19(9-3-4-10-19)17-6-5-11-24-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVDYZXKTATWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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